M199

Innate Immunity TLR Signaling Endosomal Receptors

M199 is a defined dual-target TLR3/9 inhibitor that uniquely induces pro-inflammatory cytokine secretion (IL-6, IL-8, TNFα) in PBMCs while excluding TLR7 modulation, eliminating the confounding off-target effects seen with chloroquine or ODN 2088. Manufactured to ≥98% purity with documented solubility (DMSO) and stability, M199 ensures reproducible results in automated screens and long-term culture studies. Ideal for manuscripts requiring rigorous chemical probe characterization.

Molecular Formula C17H17N3O
Molecular Weight 279.343
CAS No. 1051933-86-8
Cat. No. B608789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM199
CAS1051933-86-8
SynonymsM199
Molecular FormulaC17H17N3O
Molecular Weight279.343
Structural Identifiers
SMILESO=C(NC1=CC2=C(C)N=C3C=CC=CC3=C2C=C1)NCC
InChIInChI=1S/C17H17N3O/c1-3-18-17(21)20-12-8-9-13-14-6-4-5-7-16(14)19-11(2)15(13)10-12/h4-10H,3H2,1-2H3,(H2,18,20,21)
InChIKeyLVBYTCXDVQRCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M199 (CAS 1051933-86-8): A Potent Dual TLR3/TLR9 Signaling Inhibitor for Innate Immunity Research


M199 (CAS 1051933-86-8), chemically 1-ethyl-3-(6-methylphenanthridin-8-yl)urea, is a small-molecule inhibitor of Toll-like receptors TLR3 and TLR9 (molecular weight 279.34 g/mol, formula C₁₇H₁₇N₃O) [1]. Unlike broad-spectrum TLR modulators such as chloroquine or ODN 2088 that simultaneously target TLR3, TLR7, and TLR9 with off-target cytotoxicity concerns , M199 exhibits a defined dual-target profile within the endosomal TLR subfamily, enabling targeted investigation of nucleic acid-sensing pathways in human peripheral blood mononuclear cells (PBMCs) . The compound is manufactured to research-grade purity (≥98.55%) for reproducible experimental outcomes .

Why Generic TLR Inhibitors Cannot Substitute for M199 in Focused Innate Immunity Studies


Procurement substitution of M199 with in-class alternatives such as chloroquine, ODN 2088, or TLR3-selective compounds introduces significant experimental variability. Chloroquine, while widely used, inhibits TLR3, TLR7, and TLR9 non-selectively and also alters endosomal pH, confounding readouts [1]. ODN 2088, an oligonucleotide-based inhibitor, targets TLR3, TLR7, and TLR9 but lacks the well-defined chemical stability and solubility profile of small-molecule M199 [2]. Critically, M199 uniquely induces secretion of pro-inflammatory cytokines (IL-6, IL-8, TNFα) in human PBMCs despite being a TLR3/9 signaling inhibitor—a paradoxical functional signature not shared by these alternatives, which generally suppress cytokine output [3]. Substituting M199 with a single-target TLR3 inhibitor would entirely omit TLR9 pathway interrogation, while broader inhibitors introduce confounding off-pathway effects that undermine hypothesis-driven experimental designs requiring defined dual-pathway modulation.

M199 Quantitative Differentiation: Comparative Evidence for Scientific Procurement Decisions


Defined Dual TLR3/TLR9 Inhibition Contrasts with Broad-Spectrum TLR Antagonists

M199 specifically targets TLR3 and TLR9 within the endosomal TLR subfamily, whereas chloroquine non-selectively inhibits TLR3, TLR7, and TLR9 [1]. ODN 2088 similarly targets TLR3, TLR7, and TLR9 but is an oligonucleotide with distinct physicochemical properties [2]. This defined dual-target profile reduces off-pathway interference in experiments requiring isolated TLR3/TLR9 pathway interrogation.

Innate Immunity TLR Signaling Endosomal Receptors

Distinctive Cytokine Induction Signature Not Observed with In-Class Alternatives

M199, despite being a TLR3/9 signaling inhibitor, induces secretion of IL-6, IL-8, and TNFα in human PBMCs [1]. In contrast, broad-spectrum TLR inhibitors such as chloroquine and oligonucleotide-based inhibitors (e.g., ODN 2088) suppress or do not induce these cytokines [2]. This functional signature is unique among reported TLR3/9-targeting small molecules.

Cytokine Profiling PBMC Assays Immune Modulation

Small-Molecule Physicochemical Profile Enables Solvent Flexibility Unavailable with Oligonucleotide TLR3/9 Inhibitors

M199 (MW 279.34 g/mol, XLogP3 3.2, tPSA 54 Ų) [1] is a small organic molecule soluble in standard organic solvents (DMSO, ethanol) and compatible with typical cell culture media . In contrast, TLR3/7/9 inhibitors such as ODN 2088 are oligonucleotides (MW typically >6 kDa) requiring specialized handling, exhibit poor membrane permeability, and are incompatible with many high-throughput screening formats [2].

Chemical Biology In Vitro Pharmacology Assay Development

Verified High Purity (≥98.55%) Supports Reproducible Quantitative Pharmacology

Commercially sourced M199 is supplied at ≥98.55% purity as verified by HPLC analysis . This purity level exceeds the typical 95% threshold for research-grade small molecules and minimizes batch-to-batch variability that can skew concentration-response curves and confound inter-experimental comparisons [1]. Alternative laboratory-formulated TLR inhibitors or in-house synthesized analogs often lack this certified purity documentation.

Quality Control Reproducibility Chemical Analysis

Optimized Experimental Applications for M199 Based on Verified Differentiation Evidence


Dual TLR3/TLR9 Pathway Interrogation Without TLR7 Confounding

Utilize M199 to dissect the overlapping and distinct contributions of TLR3 and TLR9 in nucleic acid-sensing pathways [1]. M199's defined dual-target profile—excluding TLR7 modulation that complicates interpretation with chloroquine or ODN 2088 [2]—enables clean signal attribution in experiments using human PBMCs, dendritic cells, or engineered TLR reporter cell lines stimulated with poly(I:C) (TLR3 ligand) or CpG oligonucleotides (TLR9 ligand).

Investigation of Non-Canonical Cytokine Induction Mechanisms

Employ M199 as a chemical probe to study the paradoxical induction of IL-6, IL-8, and TNFα secretion despite TLR3/9 pathway inhibition [1]. This unique functional signature—not observed with broad-spectrum inhibitors like chloroquine [2]—provides a tool for exploring negative feedback loops, compensatory signaling crosstalk, or ligand-independent receptor activation in innate immune cells. This application is particularly valuable in autoimmunity research where dysregulated cytokine networks are of primary interest.

High-Throughput and Cell-Based Assay Development Requiring Small-Molecule Compatibility

Integrate M199 into automated screening workflows and long-term cell culture studies where small-molecule physicochemical properties are essential [1]. Unlike oligonucleotide TLR3/9 inhibitors (e.g., ODN 2088) that require transfection and exhibit limited stability [2], M199 (MW 279.34, XLogP3 3.2) is readily soluble in DMSO and media, facilitating dose-response curve generation, combinatorial drug studies, and repeated-dosing experimental designs without specialized handling requirements [3].

Reproducible Control Compound for Peer-Reviewed Innate Immunity Publications

Select M199 as a standardized positive control or pathway modulator in manuscripts requiring rigorous reporting of chemical tools [1]. The compound's documented purity (≥98.55% by HPLC) [2] and defined CAS registry (1051933-86-8) meet journal guidelines for chemical probe characterization, enhancing experimental reproducibility and reviewer confidence compared to custom-synthesized or poorly characterized TLR inhibitors. This is critical for studies aiming for publication in high-impact immunology and pharmacology journals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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